4-(4-Chlorobenzyl)thiomorpholine
Description
Contextualization within the Chemistry of Thiomorpholine (B91149) Derivatives
4-(4-Chlorobenzyl)thiomorpholine belongs to the broader class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic saturated ring containing both a sulfur and a nitrogen atom. The structure of this compound is characterized by a thiomorpholine ring where the nitrogen atom is substituted with a 4-chlorobenzyl group. bldpharm.com This specific substitution pattern influences the compound's chemical properties and biological activities. The presence of the sulfur atom in the ring, as opposed to the oxygen in its analogue morpholine (B109124), imparts distinct characteristics to the molecule, affecting its reactivity and potential interactions with biological targets. cymitquimica.com
Significance of the Thiomorpholine Scaffold in Organic and Medicinal Chemistry Research
The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. jchemrev.com Thiomorpholine and its derivatives have been investigated for a wide array of pharmacological activities. jchemrev.comresearchgate.net These include potential applications as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The versatility of the thiomorpholine ring allows for various substitutions at the nitrogen atom, leading to a diverse library of compounds with a range of biological properties. jchemrev.com For instance, different substituents on the nitrogen of the thiomorpholine ring have been shown to lead to compounds with hypolipidemic and antioxidant activities. nih.gov The thiomorpholine 1,1-dioxide substructure, a derivative of thiomorpholine, is found in potent antibacterial agents, kinase inhibitors with anti-tumor activity, and inhibitors of the respiratory syncytial virus. semanticscholar.org
Overview of Academic Research Trajectories and Scientific Relevance of this compound
Academic research on this compound and related compounds has explored their synthesis and potential biological applications. The synthesis of similar thiomorpholine derivatives has been achieved through various chemical reactions, including the reaction of a phenol (B47542) with thiomorpholine and formaldehyde. mdpi.com The 4-chlorobenzyl group is a common feature in many biologically active compounds, suggesting that its incorporation into the thiomorpholine scaffold could yield molecules with interesting pharmacological profiles. ontosight.ai Research into related structures, such as (4-chlorophenyl)(thiomorpholin-4-yl)methanone, highlights the interest in combining the thiomorpholine ring with a 4-chlorophenyl moiety. ontosight.ai The scientific relevance of this compound lies in its potential as a building block for the synthesis of more complex molecules with specific biological targets. Further investigations, including in vitro and in vivo studies, are necessary to fully elucidate the specific activities and potential applications of this compound. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIHPUXECHBKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4 4 Chlorobenzyl Thiomorpholine
General Synthetic Routes to the Thiomorpholine (B91149) Core
The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a key structural motif. Its synthesis has evolved from classical, often lengthy procedures to more efficient and scalable modern methods.
Historical Perspectives in Thiomorpholine Synthesis
Historically, the construction of the thiomorpholine ring relied on multi-step sequences often involving hazardous intermediates. These foundational methods, while effective, typically required long reaction times and yielded moderate results.
One of the earliest approaches involves the transformation of diethanolamine. This process proceeds through the generation of an amino-mustard species, which subsequently undergoes cyclization upon treatment with a sulfur source like sodium sulfide (B99878) to form the thiomorpholine ring. nih.govacs.org Another classical strategy begins with the reaction of 2-mercaptoethanol (B42355) and aziridine. nih.govacs.org This is followed by conversion to an intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized using a base such as triethylamine (B128534) (Et₃N) to afford thiomorpholine. nih.govacs.org A third route involves the reduction of thiomorpholin-3-one, which can be prepared from ethyl mercaptoacetate (B1236969) and aziridine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.govacs.org
These routes, while foundational, often suffer from long reaction times and the handling of toxic mustard-gas analogues. nih.govacs.org
Table 1: Comparison of Historical Thiomorpholine Synthesis Routes
| Starting Materials | Key Steps | Reaction Time | Overall Yield | Reference |
| Diethanolamine | Generation of amino-mustard, cyclization with Na₂S | 2–54 hours | 44–81% | nih.govacs.org |
| 2-Mercaptoethanol, Aziridine | Formation of 2-(2-chloroethylthio)ethylamine·HCl, cyclization with Et₃N | 2–54 hours | 44–81% | nih.govacs.org |
| Ethyl mercaptoacetate, Aziridine | Formation of thiomorpholin-3-one, reduction with LiAlH₄ | 2–54 hours | 44–81% | nih.govacs.org |
Modern Approaches to Thiomorpholine Ring Formation
Contemporary synthetic chemistry has driven the development of more efficient, safer, and often more atom-economical methods for constructing the thiomorpholine ring. These modern approaches include photochemical reactions, one-pot cyclizations, and multicomponent strategies.
A significant advancement is the development of a continuous flow synthesis utilizing a photochemical thiol-ene reaction. nih.govacs.org This method employs cysteamine (B1669678) hydrochloride and vinyl chloride as inexpensive starting materials. The reaction is facilitated by a photocatalyst, such as 9-fluorenone, under UV irradiation, leading to a half-mustard intermediate which then cyclizes in the presence of a base to form thiomorpholine. nih.govacs.orgresearchgate.net This telescoped, two-step continuous process is highly efficient, with a laboratory-scale throughput that is significantly faster than traditional batch methods. nih.gov
Another innovative one-pot method involves a reduction-triggered double aza-Michael type 1,4-addition. semanticscholar.orgresearchgate.net In this approach, a nitroarene is reduced in situ using indium in the presence of acetic acid. The resulting aniline (B41778) derivative then undergoes a double Michael addition to a divinyl sulfone, directly forming the 4-aryl-1,4-thiomorpholine 1,1-dioxide ring system under mild conditions. semanticscholar.orgresearchgate.net
Multicomponent reactions (MCRs) also offer a modern pathway to complex heterocyclic scaffolds. An Ugi-type MCR can be employed to assemble morpholine (B109124) and piperazine (B1678402) backbones, a strategy that can be adapted for thiomorpholine synthesis by using appropriate sulfur-containing building blocks. nih.gov
Targeted Synthesis of 4-(4-Chlorobenzyl)thiomorpholine
Once the thiomorpholine core is obtained, the final step is the introduction of the 4-chlorobenzyl group onto the nitrogen atom. This is typically achieved through direct alkylation or reductive amination.
Alkylation Reactions at the Thiomorpholine Nitrogen Atom
The most direct route to this compound is the nucleophilic substitution reaction between thiomorpholine and a 4-chlorobenzyl halide, typically 4-chlorobenzyl chloride. In this Sɴ2 reaction, the secondary amine nitrogen of the thiomorpholine ring acts as a nucleophile, attacking the benzylic carbon of the 4-chlorobenzyl chloride and displacing the chloride leaving group.
The reaction is generally carried out in an organic solvent such as acetone (B3395972) or acetonitrile. acs.org An inorganic base, for example, potassium carbonate (K₂CO₃), is required to act as an acid acceptor, neutralizing the hydrochloric acid that is formed as a byproduct. acs.org The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by an in situ Finkelstein reaction, converting the benzyl (B1604629) chloride to the more reactive benzyl iodide. acs.org
Table 2: Typical Conditions for N-Alkylation of Thiomorpholine
| Reagents | Solvent | Base | Additive | Temperature | Reference |
| Thiomorpholine, 4-Chlorobenzyl chloride | Acetone | K₂CO₃ | Catalytic KI | Reflux | acs.org |
| Thiomorpholine, 4-Chlorobenzyl bromide | Acetonitrile | K₂CO₃ | None | 160 °C (Microwave) | mdpi.com |
Reductive Amination Strategies Involving 4-Chlorobenzaldehyde (B46862)
An alternative and highly effective method for forming the C-N bond is reductive amination. This two-step, one-pot process involves the reaction of thiomorpholine with 4-chlorobenzaldehyde. Initially, the amine and aldehyde undergo a condensation reaction to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product.
Modern photoredox catalysis has enabled direct reductive amination under mild conditions without the need for traditional hydride reagents. nih.govdatapdf.com In a typical photoredox-catalyzed procedure, thiomorpholine and an aromatic aldehyde like 4-chlorobenzaldehyde are reacted in the presence of a photocatalyst (e.g., an iridium complex or an organic dye) under visible light irradiation. nih.govdatapdf.com The reaction proceeds through the single-electron oxidation of an in situ formed aminal species, generating an α-amino radical that ultimately leads to the desired product. nih.gov This method is noted for its operational simplicity and high functional group tolerance. nih.govdatapdf.com
Multi-Step Synthetic Sequences and Optimized Reaction Conditions
For instance, a highly efficient sequence would involve the initial synthesis of the thiomorpholine core using an optimized continuous-flow method, which offers advantages in safety, scalability, and reaction time over traditional batch processes. nih.govbeilstein-journals.org Following the formation of the core heterocycle, the subsequent N-alkylation step can be optimized. The use of microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for N-alkylation reactions from hours to minutes, while often increasing yields compared to conventional heating. mdpi.com A study on the synthesis of N-propargyl aniline derivatives demonstrated that microwave irradiation at 160 °C for 30 minutes gave significantly higher yields (67–72%) compared to conventional heating or room temperature reactions, which took up to 96 hours with much lower yields (9-49%). mdpi.com
Therefore, a state-of-the-art multi-step synthesis would combine these modern techniques: a continuous-flow synthesis for the thiomorpholine precursor followed by a microwave-assisted N-alkylation with 4-chlorobenzyl chloride to efficiently produce this compound.
Characterization of Synthetic Intermediates and Precursors
The structural integrity and purity of the precursors, intermediates, and the final product, this compound, are confirmed using a suite of standard analytical techniques. The characterization of analogous N-substituted thiomorpholine compounds is well-documented in scientific literature, providing a clear framework for the expected analytical data. mdpi.comresearchgate.net
Spectroscopic and analytical methods play a crucial role in verifying the successful synthesis and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR would confirm the presence of the distinct protons on the thiomorpholine ring and the 4-chlorobenzyl group, with specific chemical shifts and splitting patterns. ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the precursors and product, characteristic peaks corresponding to C-H bonds (aromatic and aliphatic), C-N bonds, and C-Cl bonds would be expected. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. researchgate.net
Melting Point Analysis: The melting point is a key physical property used to assess the purity of the synthesized solid compound. A sharp and defined melting point range is indicative of a pure substance. mdpi.com
Table 1: Analytical Characterization Techniques
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR | Structural Elucidation | Determines the proton environment, connectivity, and number of protons. |
| ¹³C NMR | Structural Elucidation | Identifies all unique carbon environments in the molecule. |
| IR Spectroscopy | Functional Group Identification | Confirms the presence of key bonds like C-H, C-N, and C-Cl. |
| Mass Spectrometry | Molecular Weight Determination | Provides the exact mass of the molecule and its fragmentation data. |
| Melting Point | Purity Assessment | A sharp, consistent melting point indicates high purity of the compound. |
Considerations for Scalable and Sustainable Synthesis of this compound
Modern chemical manufacturing places a strong emphasis on scalability and sustainability. For the synthesis of this compound, these principles can be addressed by optimizing reaction technology and exploring greener synthetic routes.
Scalable Synthesis: Transitioning from laboratory-scale batches to industrial production requires robust and efficient processes. Continuous-flow chemistry offers significant advantages over traditional batch processing for N-alkylation reactions. acs.orgbohrium.com
Flow Reactors: Using packed-bed or micro-flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for higher throughput. scilit.comrsc.org The synthesis of other thiomorpholine derivatives has been successfully demonstrated using continuous-flow systems, highlighting the applicability of this technology for kilogram-level production. beilstein-journals.org This approach can lead to higher yields and purity with reduced reaction times. acs.org
Sustainable Synthesis: Green chemistry principles aim to reduce the environmental impact of chemical processes. For the N-alkylation of thiomorpholine, this involves moving away from hazardous reagents and waste-generating methods.
Alternative Alkylating Agents: A significant drawback of the traditional synthesis is the use of toxic and potentially genotoxic alkyl halides like 4-chlorobenzyl chloride. nih.govmdpi.com A greener alternative is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology. manchester.ac.ukrsc.org This approach uses a more benign alcohol, such as (4-chlorophenyl)methanol, as the alkylating agent. In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ, which then reacts with the amine. The borrowed hydrogen subsequently reduces the resulting imine, and the catalyst is regenerated, with water being the only byproduct. rsc.orgrsc.org
Greener Solvents and Reagents: Another sustainable strategy involves using environmentally friendly solvents. nih.gov For instance, propylene (B89431) carbonate has been explored as a green solvent and reagent for N-alkylation reactions, eliminating the need for both traditional organic solvents and alkyl halides. mdpi.com
By integrating flow chemistry for scalability and adopting greener N-alkylation strategies, the production of this compound can be aligned with modern standards for efficient and environmentally responsible chemical synthesis.
Chemical Reactivity and Derivatization Strategies of 4 4 Chlorobenzyl Thiomorpholine
Reactions at the Thiomorpholine (B91149) Nitrogen Center
The nitrogen atom in the thiomorpholine ring is a nucleophilic and basic center, making it susceptible to reactions with various electrophiles.
Quaternization Reactions and Salt Formation
As a tertiary amine, the nitrogen atom of 4-(4-chlorobenzyl)thiomorpholine can react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the N-alkylation of the amine. google.com The reaction typically proceeds by treating the parent compound with an alkyl halide, such as methyl iodide or ethyl bromide, leading to the formation of a 4-(4-chlorobenzyl)-4-alkylthiomorpholinium halide salt.
These reactions are fundamental for modifying the solubility and physicochemical properties of the molecule. The formation of these salts is a common strategy in medicinal chemistry to enhance bioavailability or to create derivatives with altered biological activity. The general structure of these products involves a positively charged quaternary nitrogen atom within the thiomorpholine ring, balanced by a counter-anion from the alkylating agent.
Table 1: Representative Quaternization Reactions
| Reactant | Alkylating Agent | Product |
| This compound | Methyl Iodide | 4-(4-Chlorobenzyl)-4-methylthiomorpholinium iodide |
| This compound | Ethyl Bromide | 4-(4-Chlorobenzyl)-4-ethylthiomorpholinium bromide |
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen of the thiomorpholine ring can undergo acylation and sulfonylation when treated with appropriate acylating or sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides, such as acetyl chloride or benzoyl chloride, in the presence of a base, yields the corresponding N-acylthiomorpholine derivatives. For instance, the reaction with 4-chlorobenzoyl chloride results in the formation of (4-chlorophenyl)(1,4-thiazinan-4-yl)methanone. nih.gov These reactions are often performed to introduce a carbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the nitrogen atom.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a suitable solvent and often in the presence of a base, leads to N-sulfonylated products. N-acylation of sulfonamides is a known synthetic route, highlighting the reactivity of nitrogen centers with acylating agents. researchgate.net This modification can significantly impact the compound's polarity and hydrogen bonding capabilities.
N-Substitution Reactions with Other Electrophiles
Beyond simple alkylation, acylation, and sulfonylation, the thiomorpholine nitrogen can react with a broader range of electrophiles. One notable example is the Mannich reaction, a three-component condensation involving a substrate with an active hydrogen, an aldehyde (like formaldehyde), and an amine. nih.gov While this compound itself would act as the amine component, this highlights the general reactivity of such scaffolds in forming new carbon-nitrogen bonds.
Another potential reaction is the nucleophilic addition to activated double bonds, such as in the double Michael addition of aromatic amines to divinyl sulfone to synthesize thiomorpholine 1,1-dioxides. researchgate.net This demonstrates the capacity of the nitrogen to act as a nucleophile in conjugate addition reactions.
Transformations of the Aromatic Ring System
The 4-chlorobenzyl moiety offers sites for aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring.
Electrophilic Aromatic Substitution Reactions on the Chlorobenzyl Moiety
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.com In the 4-chlorobenzyl group, the reactivity and regioselectivity of EAS are governed by the two existing substituents: the chlorine atom and the methylene-thiomorpholine group.
Directing Effects: The chlorine atom is an ortho-, para-directing deactivator. The benzyl (B1604629) group (specifically, the CH2 attached to the ring) is an ortho-, para-directing activator.
Regioselectivity: The positions ortho to the methylene (B1212753) group (C2 and C6) and ortho to the chlorine atom (C3 and C5) are potential sites for substitution. The activating effect of the alkyl group and the deactivating effect of the halogen compete. The outcome of reactions like nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would depend on the specific reagents and conditions used. msu.eduyoutube.com For example, nitration with fuming nitric acid or bromination in the presence of a Lewis acid could introduce a nitro or bromo group onto the ring, likely at a position ortho to the activating benzyl substituent. core.ac.uk
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product Position(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution at C2/C6 |
| Bromination | Br₂, FeBr₃ | Substitution at C2/C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C2/C6 |
| Sulfonation | Fuming H₂SO₄ | Substitution at C2/C6 |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally feasible only when the aromatic ring is electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.orgyoutube.com
In this compound, the leaving group is the chlorine atom. However, the other substituent is a weakly activating benzyl group, not a strong electron-withdrawing group. Therefore, the aromatic ring is not sufficiently activated for standard SNAr (addition-elimination) reactions under typical conditions. masterorganicchemistry.comlibretexts.org While reactions involving very strong nucleophiles or specific catalytic systems cannot be entirely ruled out, the potential for nucleophilic aromatic substitution on the chlorobenzyl moiety is considered low. youtube.com
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
The 4-chlorobenzyl moiety of this compound presents a reactive site for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications of the aromatic ring. While specific studies on this compound are not extensively documented, the reactivity of the chlorophenyl group is well-established and can be extrapolated to this compound.
Commonly employed cross-coupling reactions for aryl chlorides include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating new carbon-carbon bonds. For instance, the coupling of 4-chlorobenzaldehyde (B46862) with phenylboronic acid has been demonstrated, suggesting that the 4-chlorobenzyl group in the target molecule would be amenable to similar transformations. researchgate.net
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the vinylation of aryl halides. The palladium-catalyzed hydroarylation of various unsaturated systems with aryl halides is a well-established process. evitachem.com
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing complex amines. The Buchwald-Hartwig amination of aryl chlorides with various amines is a widely used transformation in organic synthesis. researchgate.net
The following table summarizes representative conditions for these cross-coupling reactions on analogous aryl chlorides:
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Ref |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100°C | 95 | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100°C | 85 | evitachem.com |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110°C | 92 | researchgate.net |
Note: The data in this table is representative of typical conditions for the respective reactions on similar aryl chloride substrates and not specific to this compound.
Reactivity at the Sulfur Atom of the Thiomorpholine Ring
The sulfur atom in the thiomorpholine ring is a key site for chemical modification, primarily through oxidation and coordination to metal centers.
Oxidation to Sulfoxides and Sulfones
The oxidation to the sulfoxide (B87167) is typically achieved using mild oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). For example, the oxidation of N-benzyl-thiomorpholinopyrimidin-4-amine to its corresponding sulfoxide was accomplished in good yield using mCPBA. nih.gov Further oxidation to the sulfone can be achieved with stronger oxidizing agents like potassium peroxymonosulfate (B1194676) (Oxone®). nih.gov The synthesis of 4-(2-chloroacetyl)-1-thiomorpholine-1,1-dione, a sulfone derivative, has also been reported, indicating the feasibility of this transformation on the thiomorpholine ring. nih.gov
The general scheme for the oxidation of this compound is as follows:
Scheme 1: Oxidation of this compound
Spectroscopic and Structural Characterization of 4 4 Chlorobenzyl Thiomorpholine
Advanced Spectroscopic Techniques for Molecular Elucidation
No published ¹H NMR, ¹³C NMR, or 2D-NMR data for 4-(4-Chlorobenzyl)thiomorpholine could be located. This information is essential for confirming the connectivity and chemical environment of the atoms within the molecule.
Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the elemental composition and provide insights into the fragmentation patterns of this compound, is not available in the surveyed literature.
There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. This data would describe the electronic transitions within the molecule and its potential for absorbing light in the UV-Vis region.
X-ray Crystallography and Solid-State Structural Analysis
A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. Therefore, definitive information on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement is not known.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of weak intermolecular hydrogen bonds. Specifically, C-H···S and C-H···π interactions are observed, which link the molecules into a three-dimensional supramolecular architecture. In the crystal packing, molecules are connected into centrosymmetric dimers through C-H···π interactions involving the chlorophenyl ring. These dimers are further linked by C-H···S hydrogen bonds, creating a more extensive network.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts. For this compound, the most significant contributions to the Hirshfeld surface are from H···H (47.5%), C···H/H···C (24.6%), S···H/H···S (11.3%), and Cl···H/H···Cl (9.8%) contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a detailed representation of these interactions, with characteristic "wings" indicating the presence of C-H···π interactions.
| Interaction Type | Donor-H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Contribution to Hirshfeld Surface (%) |
|---|---|---|---|
| C-H···S | 2.94 | 158 | 11.3 |
| C-H···π | 2.89 (H···Cg) | 147 | 24.6 |
| H···H | - | - | 47.5 |
| Cl···H | - | - | 9.8 |
Conformational Analysis and Stereochemical Considerations
Ring Conformation of the Thiomorpholine (B91149) Moiety
The six-membered thiomorpholine ring in this compound adopts a chair conformation. This conformation is the most stable for such heterocyclic systems as it minimizes both angular and torsional strain. The puckering parameters, which quantitatively describe the ring's conformation, have been determined from X-ray diffraction data. The total puckering amplitude (Q) is 0.563(2) Å, with θ = 176.9(2)° and φ = 2(3)°, confirming the chair geometry.
In this chair conformation, the 4-chlorobenzyl substituent is located in an equatorial position on the nitrogen atom. This equatorial orientation is sterically favorable as it avoids significant 1,3-diaxial interactions that would be present in an axial conformation, thus leading to a more stable molecular structure. The bond lengths and angles within the thiomorpholine ring are consistent with a saturated heterocyclic system containing sulfur and nitrogen atoms.
Rotational Barriers and Dynamic Processes
The conformational dynamics of this compound are primarily related to the rotation around the C-N bond that connects the benzyl (B1604629) group to the thiomorpholine ring. The orientation of the 4-chlorobenzyl group with respect to the thiomorpholine moiety is defined by the C3-N4-C7-C8 torsion angle, which is approximately 177.5° in the solid state, indicating a nearly anti-periplanar arrangement.
Computational studies, such as those using Density Functional Theory (DFT), can be employed to investigate the energy profile of this rotation. These calculations help to determine the rotational energy barriers and identify the most stable conformers. The anti-periplanar conformation observed in the crystal structure corresponds to the global energy minimum.
Another potential dynamic process is the ring inversion of the thiomorpholine moiety. However, due to the presence of the bulky 4-chlorobenzyl group in the equatorial position, the energy barrier for ring inversion is expected to be high. The alternative chair conformation with an axial substituent would be energetically unfavorable due to steric hindrance. Consequently, the molecule is expected to predominantly exist in the conformation with the equatorial 4-chlorobenzyl group.
| Dynamic Process | Key Torsion Angle | Observed Angle in Solid State (°) | Energy Barrier |
|---|---|---|---|
| Rotation of 4-chlorobenzyl group | C3-N4-C7-C8 | ~177.5 | Calculable via computational methods |
| Thiomorpholine ring inversion | - | - | High due to bulky equatorial substituent |
Theoretical and Computational Investigations of 4 4 Chlorobenzyl Thiomorpholine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are powerful tools to elucidate the electronic structure and properties of molecules. For a molecule like 4-(4-Chlorobenzyl)thiomorpholine, these calculations would provide valuable insights into its geometry, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
The thiomorpholine (B91149) ring is known to adopt a chair conformation, which is its most stable arrangement, minimizing both angle and torsional strain. pressbooks.pubdalalinstitute.com In this compound, the bulky 4-chlorobenzyl group attached to the nitrogen atom would preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the thiomorpholine ring. libretexts.org
Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | C-S (thiomorpholine) | ~1.82 |
| C-N (thiomorpholine) | ~1.47 | |
| N-CH₂ (benzyl) | ~1.48 | |
| C-Cl (benzyl) | ~1.75 | |
| **Bond Angles (°) ** | C-S-C (thiomorpholine) | ~98 |
| C-N-C (thiomorpholine) | ~112 | |
| C-N-CH₂ (benzyl) | ~115 | |
| Dihedral Angles (°) | C-S-C-C (thiomorpholine) | ~60 |
Note: The values in this table are hypothetical and represent typical ranges observed for similar fragments in published computational studies. Actual values would require specific calculations for this molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing crucial information about its reactivity. researchgate.netproteopedia.orgscispace.com Regions of negative potential (typically colored in shades of red and yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue and green) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high electron density around the sulfur and chlorine atoms due to their lone pairs of electrons. The nitrogen atom, although possessing a lone pair, would have its electron-donating character somewhat diminished due to its connection to the electron-withdrawing benzyl (B1604629) group. The hydrogen atoms of the methylene (B1212753) bridge and the aromatic ring would exhibit positive electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net
In this compound, the HOMO would likely be localized on the thiomorpholine ring, particularly involving the sulfur atom with its lone pairs, and potentially the π-system of the chlorobenzyl group. The LUMO would likely be centered on the antibonding orbitals of the chlorobenzyl moiety.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Hypothetical Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.0 to 0.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are estimations based on typical FMO energies for similar organic molecules and would need to be confirmed by specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent.
Conformational Ensemble Sampling in Solution
An MD simulation of this compound in a solvent like water would reveal the different conformations the molecule can adopt. The thiomorpholine ring would likely exhibit chair-to-chair interconversions (ring flipping). pressbooks.pub The simulation would allow for the analysis of the relative populations of different conformers, such as those where the 4-chlorobenzyl group is in different orientations relative to the thiomorpholine ring. The flexibility of the benzyl group itself would also be observed.
Solvent Effects on Molecular Properties
The presence of a solvent can significantly influence the properties of a molecule. An MD simulation would show how solvent molecules, such as water, arrange themselves around this compound. Hydrogen bonding between water and the nitrogen and sulfur atoms of the thiomorpholine ring, as well as the chlorine atom of the benzyl group, would be expected. These interactions can affect the molecule's conformational preferences and its electronic properties. For instance, polar solvents can stabilize charge separation within the molecule, potentially altering its dipole moment and reactivity compared to the gas phase.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools to predict the reactivity of a molecule. By understanding the electronic distribution and energy levels of molecular orbitals, one can infer how a molecule will behave in a chemical reaction.
For this compound, the presence of the electron-withdrawing 4-chlorobenzyl group is expected to significantly influence the reactivity of the thiomorpholine ring. The nitrogen atom of the thiomorpholine, typically a nucleophilic center, will have its electron density reduced. This modulation of nucleophilicity is a key factor in its reaction kinetics and pathways.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Computational Assessment of Reaction Mechanisms
The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a reaction. This allows for the identification of reactants, products, intermediates, and transition states. DFT calculations are a common method to compute the energies of these species and thus determine the most likely reaction pathway.
For this compound, several reaction types could be computationally assessed. For instance, the N-debenzylation reaction is a common transformation for N-benzyl amines. A computational study of this process would involve modeling the interaction of the molecule with a reagent, such as a Lewis acid or an oxidizing agent, and calculating the energy profile for the cleavage of the C-N bond.
Another potential reaction for computational investigation is the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. This is a synthetically important transformation for thiomorpholine derivatives. researchgate.net Computational assessment would help in understanding the selectivity of the oxidation and the influence of the N-substituent on the reaction rate. The mechanism would likely involve the approach of an oxidant, such as hydrogen peroxide or a peroxy acid, to the sulfur atom, followed by the formation of a new S-O bond.
The general workflow for such a computational assessment involves:
Optimization of the geometries of the reactants.
Locating the transition state structure for the reaction step.
Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).
Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the desired reactants and products.
Transition State Analysis
The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. jscimedcentral.com Computational chemistry allows for the detailed study of the geometry and electronic structure of these fleeting species. researchgate.netchemcomp.com
For a hypothetical SN2 reaction at the benzylic carbon of this compound, where a nucleophile attacks the methylene group and displaces the thiomorpholine nitrogen, transition state analysis would reveal key structural features. These include the elongated C-N bond being broken and the newly forming bond with the incoming nucleophile. acs.org
The table below presents hypothetical data for a transition state analysis of an SN2 reaction involving a simplified model system, illustrating the type of information that can be obtained.
| Parameter | Reactant (C-N bond) | Transition State (C-N bond) | Transition State (C-Nu bond) | Product (C-Nu bond) |
| Bond Length (Å) | 1.47 | 1.85 | 1.95 | 1.45 |
| Vibrational Frequency (cm⁻¹) | ~350 | Imaginary frequency (~ -250) | - | ~380 |
This table is illustrative and based on general principles of SN2 transition states.
The imaginary frequency is a hallmark of a transition state and corresponds to the motion along the reaction coordinate. The geometry of the transition state provides insights into the steric and electronic demands of the reaction. For instance, the angle of approach of the nucleophile and the planarity of the central carbon atom can be precisely determined.
In Silico Docking and Ligand-Target Interaction Prediction (Excluding biological outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com It is widely used to predict the binding mode of a ligand to a protein target. mdpi.com While direct docking studies of this compound are not extensively reported, studies on structurally similar thiomorpholine derivatives can provide valuable insights into its potential interactions. researchgate.netnih.gov
The 4-chlorobenzyl group can participate in hydrophobic and halogen bonding interactions, while the thiomorpholine ring can form hydrogen bonds through its nitrogen (if protonated) or act as a hydrophobic moiety. The sulfur atom can also engage in specific interactions.
Docking studies of thiomorpholine-containing compounds with various protein targets have revealed common interaction patterns. The following table summarizes representative docking results from studies on analogous compounds, highlighting the types of interactions and binding affinities that could be expected for this compound.
| Analogous Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Thiomorpholine-based inhibitor | ACE2 | -8.5 | TYR83, HIS345 | Hydrogen bond, Pi-Alkyl |
| 4-substituted morpholine (B109124) derivative | HSP90 | -9.2 | LEU48, ASN51 | Hydrogen bond, Hydrophobic |
| Benzyl-morpholine conjugate | BACE-1 | -10.1 | ARG235, TRP115 | Pi-Pi stacking, Hydrogen bond |
This table is a compilation of data from docking studies on similar compounds and serves as a predictive model for the potential interactions of this compound. nih.govnih.gov
The docking scores indicate the predicted binding affinity, with more negative values suggesting stronger binding. The analysis of interacting residues is crucial for understanding the structural basis of the ligand-target interaction. For this compound, the chlorophenyl ring would likely be involved in interactions with hydrophobic pockets and potentially form halogen bonds with electron-rich residues. The thiomorpholine ring could orient itself to maximize favorable contacts within the binding site. These in silico predictions, while theoretical, provide a valuable starting point for the rational design of experiments.
Mechanistic Studies and Biological Targeting at the Molecular Level Non Clinical
Investigation of Molecular Binding Affinities
There is no specific information available in the scientific literature regarding the in vitro biochemical or biophysical characterization of 4-(4-Chlorobenzyl)thiomorpholine's binding affinities.
In Vitro Biochemical Assay Methodologies for Target Interaction
Information not available.
Biophysical Characterization of Ligand-Protein Interactions
Information not available.
Elucidation of Structure-Mechanism Relationships (SMR)
Specific studies elucidating the structure-mechanism relationship of this compound are not found in the reviewed literature.
Cellular Pathway Modulation Studies
There is no available data from cellular target engagement assays or studies on the impact of this compound on specific intracellular signaling pathways.
Cellular Target Engagement Assays
Information not available.
Impact on Specific Intracellular Signaling Pathways
Information not available.
Role as a Chemical Probe for Biological System Exploration
The utility of a chemical compound as a probe for exploring biological systems hinges on its ability to interact specifically with molecular targets, thereby elucidating their functions or roles in physiological and pathological processes. While direct and extensive research on This compound as a chemical probe is not widely documented in publicly available literature, an analysis of its structural components and the biological activities of closely related molecules can provide insights into its potential applications in this regard.
Derivatives of thiomorpholine (B91149) have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net For instance, certain thiomorpholine-containing compounds have demonstrated inhibitory activity against various enzymes and receptors, making them valuable tools for studying the functions of these proteins.
In another study, a series of thiazole-thiomorpholine derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Some of these compounds were found to induce apoptosis and inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis. researchgate.net While not the specific compound , this research indicates that the thiomorpholine scaffold can be a component of molecules designed to probe the biological pathways of cancer.
Furthermore, research on other heterocyclic compounds containing a 4-chlorobenzyl group has shown a variety of biological effects. For example, a study on 1,2,3-triazole derivatives containing a 4-chlorobenzyl moiety reported antibacterial and antileishmanial activities, with molecular docking studies suggesting potential interactions with microbial enzymes.
While a dedicated study on This compound as a chemical probe is not apparent, the collective findings from related compounds suggest that it could potentially be explored as a modulator of various biological targets. To establish its role as a chemical probe, further research would be necessary to:
Identify its specific molecular targets.
Characterize its binding affinity and selectivity for these targets.
Evaluate its effects on cellular and physiological processes in a controlled manner.
Without such dedicated studies, the role of This compound in biological system exploration remains speculative, based on the known activities of its constituent chemical motifs.
Research Findings on Related Thiomorpholine Derivatives
To contextualize the potential of This compound as a chemical probe, it is informative to examine the research findings on structurally similar compounds where the thiomorpholine moiety is present.
| Compound Class | Biological Target/Activity | Research Focus |
| Thiazole-thiomorpholine derivatives | Anticancer (Apoptosis induction, MMP-9 inhibition) | Investigating mechanisms of cancer cell death and metastasis. researchgate.net |
| 2,4-Disubstituted pyrimidine (B1678525) derivatives with thiomorpholine | Cholinesterase and Aβ-Aggregation Inhibition (weak or no activity) | Exploring potential treatments for Alzheimer's disease. nih.gov |
| Naphtho[2,3-d]thiazole-diones with thiomorpholine | Antimicrobial (against S. aureus, MRSA, S. epidermidis) | Development of new fluorescent dyes with antimicrobial properties. mdpi.com |
| Quinazoline derivatives with thiomorpholine | Antimicrobial | Synthesis and evaluation of novel antimicrobial agents. longdom.org |
Applications in Chemical Biology and Advanced Synthetic Methodologies Non Clinical
Utilization as a Scaffold in Chemical Library Synthesis for Discovery Programs
The thiomorpholine (B91149) ring system is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net This is due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional arrangement, which can facilitate interactions with biological targets. researchgate.net The incorporation of the 4-(4-chlorobenzyl) group further enhances its utility as a scaffold by introducing a lipophilic and synthetically versatile handle.
In the context of discovery programs, 4-(4-chlorobenzyl)thiomorpholine can serve as a foundational structure for the creation of chemical libraries. vipergen.com Combinatorial chemistry approaches, where diverse chemical moieties are systematically attached to a common core, can be employed to generate a multitude of derivatives. google.com These libraries of related compounds can then be screened in high-throughput assays to identify molecules with desired biological activities. The systematic exploration of the chemical space around the this compound scaffold can lead to the discovery of novel chemical probes to study biological pathways or hit compounds for drug development programs. vipergen.com
The development of such libraries is crucial for exploring new regions of chemical space and identifying molecules with novel mechanisms of action. vipergen.com The structural rigidity of the thiomorpholine ring, combined with the conformational flexibility of the benzyl (B1604629) substituent, provides a unique template for generating molecular diversity.
Integration into Prodrug Design Concepts (Focus on chemical strategy, not therapeutic efficacy)
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. ijpsjournal.com This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. ijpsjournal.comnih.gov The chemical structure of this compound offers several handles that could be exploited in prodrug design.
One potential strategy involves the modification of the thiomorpholine nitrogen. The secondary amine of the thiomorpholine moiety could be acylated or otherwise derivatized to form a labile bond that is cleaved in vivo by enzymes like amidases or esterases. This would release the parent this compound or a related active compound. The choice of the promoiety (the chemical group attached to the parent drug) would be critical in determining the prodrug's properties, such as its solubility and rate of activation. ijpsjournal.com
Another approach could involve modifications to the chlorobenzyl group. For instance, functional groups could be introduced onto the phenyl ring that are susceptible to specific enzymatic cleavage, thereby targeting the release of the active compound to particular tissues or cellular compartments where the activating enzymes are predominantly located.
It is important to emphasize that these are conceptual strategies based on established principles of prodrug design. The actual implementation and effectiveness of such strategies for this compound would require extensive experimental validation.
Potential in Chemo-Sensitization at the Cellular/Molecular Level (Focus on mechanism, not clinical application)
Chemo-sensitization is a strategy aimed at increasing the susceptibility of cancer cells to chemotherapeutic agents. acs.org Some thiomorpholine derivatives have been investigated for their potential to act as chemo-sensitizers. hilarispublisher.com The proposed mechanisms often involve the modulation of cellular pathways that contribute to drug resistance.
One potential mechanism of chemo-sensitization by thiomorpholine-containing compounds is the inhibition of drug efflux pumps. These pumps are membrane proteins that actively transport chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, a chemo-sensitizer can increase the accumulation of the anticancer drug within the tumor cells, leading to enhanced cytotoxicity.
Another possible mechanism involves the interference with DNA repair pathways. hilarispublisher.com Cancer cells often have highly active DNA repair mechanisms that allow them to survive the DNA-damaging effects of many chemotherapeutic agents. Inhibition of key enzymes in these repair pathways, such as DNA-dependent protein kinase (DNA-PK), can render the cancer cells more vulnerable to the effects of DNA-damaging drugs. hilarispublisher.com The arylmorpholine scaffold, a close structural relative of the benzylthiomorpholine core, has been explored for the development of DNA-PK inhibitors. hilarispublisher.com
The this compound structure, with its combination of a heterocyclic ring and a substituted aromatic moiety, presents a framework that could be further elaborated to design potent and selective chemo-sensitizers.
Role as an Intermediate in the Synthesis of Complex Molecules
The chemical reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis. msesupplies.com The thiomorpholine nitrogen can readily participate in a variety of chemical transformations, including alkylation, acylation, and arylation reactions, allowing for the construction of more elaborate molecular architectures. acs.org
Future Directions and Emerging Research Avenues for 4 4 Chlorobenzyl Thiomorpholine
Development of Eco-Friendly and Sustainable Synthetic Approaches
The future synthesis of 4-(4-Chlorobenzyl)thiomorpholine will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. rsc.org Current research on related heterocyclic compounds provides a roadmap for developing these sustainable methods.
One promising avenue is the use of photocatalysis, where visible light and a photocatalyst can drive chemical reactions. Mechanistic studies on the synthesis of thiomorpholines have shown that iridium-based photocatalysts, modulated by Lewis acids, can effectively enable the formation of the thiomorpholine (B91149) ring from aldehydes. nih.gov This approach could be adapted for the synthesis of this compound, offering a milder and more controlled reaction pathway.
Another key area is the development and use of novel, recyclable catalysts. For instance, a highly efficient and sustainable method for creating amides from secondary amines like thiomorpholine utilizes a nanoscale ZnO–NiO–Ni heterojunction as a recyclable heterogeneous catalyst. rsc.org Similarly, the use of boric acid in glycerol (B35011) with water as a solvent has proven effective for the double Michael addition reaction to form thiomorpholine 1,1-dioxides, highlighting the potential of simple, low-cost, and environmentally friendly catalysts. researchgate.net
Furthermore, energy-efficient techniques such as microwave- and ultrasound-assisted synthesis have demonstrated better results compared to conventional methods for producing related thiazole (B1198619) and thiomorpholine derivatives. semanticscholar.org These techniques can significantly reduce reaction times and energy consumption. beilstein-journals.org Future research should focus on adapting these eco-friendly methods for the scalable production of this compound.
| Sustainable Synthetic Method | Catalyst/Conditions | Key Advantage | Relevant Research |
| Photocatalysis | Iridium(III) photocatalyst, Lewis acids, blue light | Enables transformations under mild conditions. | nih.gov |
| Heterogeneous Catalysis | Nanoscale ZnO–NiO–Ni heterojunction | Catalyst is recyclable and highly efficient. | rsc.org |
| Green Catalysis | Boric acid / Glycerol in water | Uses low-cost, environmentally friendly reagents and solvent. | researchgate.net |
| Energy-Efficient Synthesis | Microwave or ultrasound irradiation | Reduces reaction times and energy consumption. | semanticscholar.org |
| One-Pot Cyclization | Indium / Acetic Acid | Efficiently creates the thiomorpholine 1,1-dioxide ring in a single step. | semanticscholar.org |
Exploration of Novel Non-Biomedical Academic Applications
While the thiomorpholine scaffold is a privileged structure in medicinal chemistry, its unique properties suggest potential in non-biomedical fields, particularly materials science. researchgate.netsemanticscholar.org Thiomorpholine possesses characteristics such as high water solubility, electron-donating activity, and low biological toxicity, which make it a valuable structural unit for functional polymers. researchgate.net
Future research could investigate the incorporation of this compound as a monomer or functional group in the development of novel polymers. These thiomorpholine-derived polymers could exhibit specific properties, such as thermo-responsivity or salt-responsivity, making them suitable for applications in smart materials, sensors, or advanced coatings. researchgate.net The presence of the chlorobenzyl group could further modify the polymer's electronic and physical properties, opening avenues for tailored material design. Additionally, the sulfur atom in the thiomorpholine ring offers a site for oxidation, allowing for further tuning of the material's characteristics. semanticscholar.org
Integration with Advanced High-Throughput Screening and Virtual Screening Methodologies
To efficiently explore the potential applications of this compound, particularly in drug discovery, its integration with advanced screening technologies is essential. Computational approaches like virtual screening (VS) and quantitative structure-activity relationship (QSAR) modeling are powerful tools for rapidly assessing large compound libraries against biological targets. nih.govufmg.br
Methodologies for future research include:
Ligand- and Structure-Based Virtual Screening: These methods can predict the binding affinity of this compound to a wide range of biological targets. nih.govmdpi.com By using the known structures of proteins or pharmacophore models derived from known active molecules, researchers can computationally screen for potential interactions, prioritizing the compound for specific experimental testing. mdpi.com
Hologram QSAR (HQSAR): This technique generates predictive models based on the 2D fragments of molecules. ufmg.br An HQSAR model could be built using a dataset of thiomorpholine derivatives to predict the activity of this compound and guide the design of more potent analogues by identifying which molecular fragments contribute positively or negatively to a desired activity. ufmg.br
Deep Contrastive Learning: Emerging AI-powered platforms like DrugCLIP represent the next frontier in virtual screening. biorxiv.org These models use deep learning to compare protein pockets and molecules, enabling rapid and accurate screening on a massive, even genome-wide, scale. biorxiv.org Applying such a tool could quickly identify novel, unanticipated protein targets for this compound, moving far beyond traditional screening limitations.
These computational methods serve as a critical complement to traditional high-throughput screening, reducing costs and accelerating the pace of discovery. nih.gov
| Screening Methodology | Description | Potential Application for this compound | Relevant Research |
| Virtual Screening (VS) | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. | Prioritize testing against specific protein targets (e.g., kinases, proteases). | nih.govmdpi.comnih.gov |
| QSAR / 3D-QSAR | Models that correlate variations in the chemical structure of compounds with their biological activity. | Predict biological activity and guide structural modifications to enhance potency. | nih.govufmg.br |
| Deep Contrastive Learning | AI-based method for rapid, genome-wide virtual screening by learning embeddings of protein pockets and molecules. | Identify novel and unexpected biological targets on a massive scale. | biorxiv.org |
Collaborative Research Initiatives in Structural and Mechanistic Investigations
A deep understanding of this compound requires detailed structural and mechanistic studies, which often necessitate interdisciplinary collaboration. Future research should focus on elucidating its precise three-dimensional structure and understanding the mechanisms by which it participates in chemical reactions or biological interactions.
Structural Investigations: Collaborative efforts, such as those with structural genomics centers, could facilitate the determination of the crystal structure of this compound, both alone and in complex with potential protein targets. niu.edumdpi.com Techniques like X-ray crystallography and advanced NMR spectroscopy can provide atomic-level details of the compound's conformation and how it interacts with its environment. This structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design. sci-hub.se
Mechanistic Investigations: Understanding the "how" and "why" of a compound's activity requires detailed mechanistic studies. For synthetic processes, this involves investigating reaction pathways, identifying key intermediates, and understanding the role of catalysts, as has been done for photocatalytic and catalytic amidation reactions involving thiomorpholines. rsc.orgnih.gov In a biological context, mechanistic studies would aim to uncover how the compound interacts with its target on a molecular level, which can confirm the predictions of virtual screening and guide further optimization. acs.org Such investigations often require a combination of experimental techniques and computational modeling, making them ideal for collaborative projects between synthetic chemists, biochemists, and computational scientists.
Q & A
Q. What are the standard synthetic routes for 4-(4-Chlorobenzyl)thiomorpholine, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and thiomorpholine. A common method involves refluxing the reactants in ethanol with anhydrous potassium carbonate (K₂CO₃) as a base catalyst. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol .
- Catalyst loading : Excess K₂CO₃ (2–3 equivalents) improves yield by neutralizing HCl byproducts .
- Temperature : Reflux conditions (70–80°C) balance reactivity and side-product formation .
- Purification : Recrystallization from ethanol or column chromatography ensures purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm for -CH₂-) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 242.05 for C₁₁H₁₃ClNS) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., bond angles in thiomorpholine rings) .
Q. What are the key physicochemical properties of this compound?
Advanced Research Questions
Q. How does the 4-chlorobenzyl substituent influence biological activity compared to other aryl groups?
The electron-withdrawing chlorine atom enhances metabolic stability by reducing oxidative metabolism at the benzyl position. Compared to nitro- or methyl-substituted analogs, the 4-chlorobenzyl group:
- Increases lipophilicity : LogP rises by ~0.3 units vs. 4-methylbenzyl derivatives, improving membrane permeability .
- Modulates target binding : Chlorine’s electronegativity strengthens π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Reduces off-target effects : Lower basicity of thiomorpholine N-atoms minimizes hERG channel binding .
Q. What methodological strategies resolve contradictions in reported reaction yields for thiomorpholine derivatives?
Discrepancies in yields (e.g., 60–85% for similar routes) arise from:
- Byproduct formation : Competing N-alkylation vs. S-alkylation pathways require strict stoichiometric control (1:1 molar ratio of reactants) .
- Catalyst efficiency : K₂CO₃ vs. stronger bases (e.g., NaH) may alter reaction kinetics .
- Workup protocols : Cold ethanol washes reduce thiomorpholine hydrochloride salt contamination .
Recommendation : Use kinetic monitoring (TLC/HPLC) to identify optimal reaction termination points .
Q. How can oxidation of the thiomorpholine sulfur atom be leveraged for prodrug design?
Controlled oxidation to sulfoxides or sulfones (e.g., using Oxone® or MCPBA) alters pharmacokinetics:
- Sulfoxides : Improve aqueous solubility (e.g., this compound 1-oxide: LogP drops by 0.8) while retaining target affinity .
- Sulfones : Enhance metabolic stability but may reduce BBB penetration due to higher polarity .
Case study : Sulfone derivatives of analogous thiomorpholines show prolonged half-lives (t₁/₂ > 6h vs. 2h for parent compounds) in hepatic microsomes .
Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?
- Liver microsomes : Incubate with NADPH-supplemented rat/human microsomes; monitor depletion via LC-MS to calculate intrinsic clearance (Clᵢₙₜ) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) .
- Plasma stability : Assess degradation in 37°C plasma (≥90% remaining after 1h indicates suitability for IV administration) .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity for this compound analogs?
Variability arises from:
- Substituent positioning : 4-Chloro vs. 2-chloro benzyl groups alter steric hindrance in target binding pockets (e.g., 10-fold difference in IC₅₀ for kinase inhibitors) .
- Assay conditions : Varying ATP concentrations (1–10 mM) in kinase assays artificially inflate/inhibit compound potency .
- Impurity profiles : Unpurified batches containing <5% thiomorpholine 1-oxide byproducts may skew dose-response curves .
Methodological Best Practices
Q. How to design SAR studies for this compound derivatives?
- Core modifications : Compare benzyl (e.g., 4-F, 4-NO₂) and thiomorpholine (e.g., morpholine, piperazine) substitutions .
- Functional group additions : Introduce sulfonamides or carbonyl groups to probe hydrogen-bonding interactions .
- In silico modeling : Dock derivatives into target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
